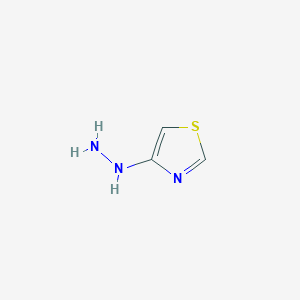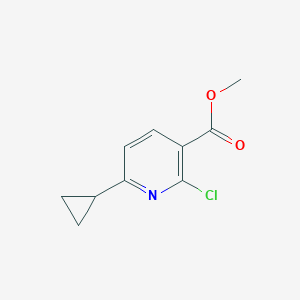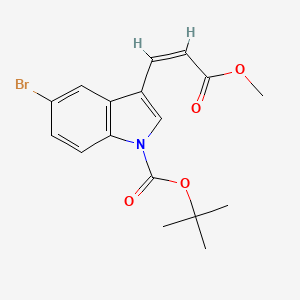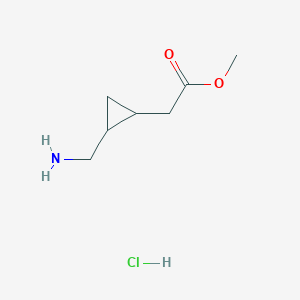
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of glycine and is known for its applications in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .
科学的研究の応用
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an ergogenic supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of amino acid derivatives.
作用機序
The mechanism of action of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. As a glycine derivative, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-cyclopropylacetate hydrochloride
- Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
- Methyl 2-(1-(aminomethyl)cyclopropyl)acetate hydrochloride
Uniqueness
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, making it a valuable compound in various research applications .
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
methyl 2-[2-(aminomethyl)cyclopropyl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-5-2-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H |
InChIキー |
OCMKXGRLJJVTRE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CC1CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


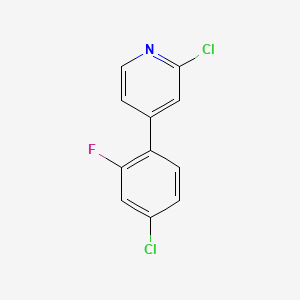
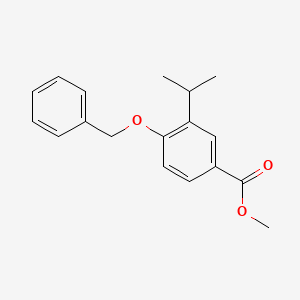
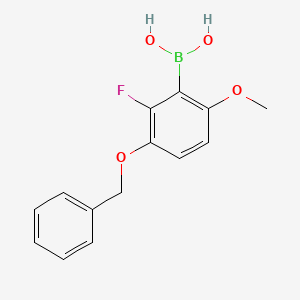
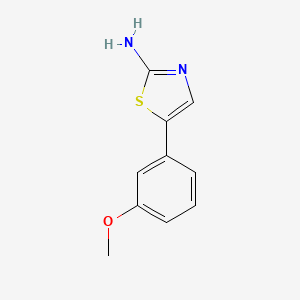
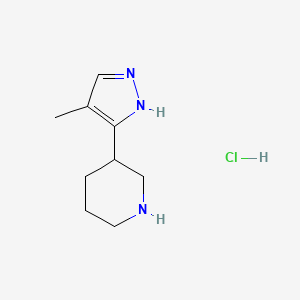
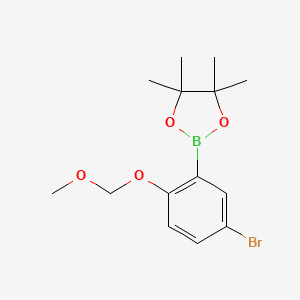
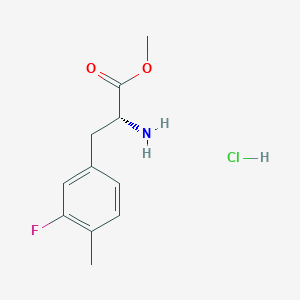
![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)

